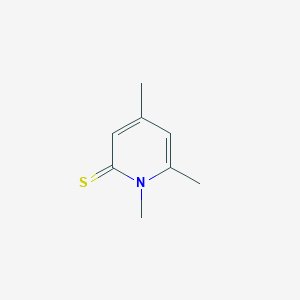
2(1H)-Pyridinethione,1,4,6-trimethyl-
説明
Chemical Identification and Properties
2(1H)-Pyridinethione,1,4,6-trimethyl- (CAS: 19006-70-3) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₁NS and a molecular weight of 153 g/mol . Structurally, it belongs to the pyridinethione family, characterized by a six-membered aromatic ring containing one sulfur atom and three methyl substituents at positions 1, 4, and 5. The compound’s InChI key and spectral data (e.g., mass spectra) are documented in the EPA/NIH Mass Spectral Database, indicating its use in analytical chemistry for identification purposes .
特性
CAS番号 |
19006-70-3 |
|---|---|
分子式 |
C8H11NS |
分子量 |
153.25 g/mol |
IUPAC名 |
1,4,6-trimethylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |
InChIキー |
ZOOJPXLKOTZSPR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C(=C1)C)C |
正規SMILES |
CC1=CC(=S)N(C(=C1)C)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione,1,4,6-trimethyl- typically involves the reaction of 2-chloropyridine with sodium sulfide under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of 2(1H)-Pyridinethione,1,4,6-trimethyl- is often carried out using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
2(1H)-Pyridinethione,1,4,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted pyridinethiones.
科学的研究の応用
2(1H)-Pyridinethione,1,4,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2(1H)-Pyridinethione,1,4,6-trimethyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with various biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, which underlies its potential therapeutic effects.
類似化合物との比較
Research Findings and Limitations
- Synthesis Pathways : 1,4,6-trimethyl- derivatives are synthesized via regioselective alkylation, whereas nitro-substituted analogues require nitration under controlled conditions .
- Biological Activity: Limited data exist for 1,4,6-trimethyl- derivatives, though pyridinethiones are known for antimicrobial properties. Nitro-substituted variants show promise in antitumor research .
- Gaps in Data : Comparative studies on toxicity, environmental impact, and industrial scalability are sparse, necessitating further research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


